![molecular formula C12H14O B12843951 6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carbaldehyde](/img/structure/B12843951.png)
6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7,8,9-Tetrahydro-5H-benzo7annulene-2-carbaldehyde is an organic compound with a unique structure that combines a benzene ring with a seven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,7,8,9-Tetrahydro-5H-benzo7annulene-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of cycloheptanone derivatives, which undergo cyclization and subsequent functionalization to introduce the aldehyde group.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve optimizing the synthetic route for large-scale production. This includes selecting suitable catalysts, solvents, and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 6,7,8,9-Tetrahydro-5H-benzo7annulene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., Br₂) or nitrating agents (e.g., HNO₃).
Major Products:
Oxidation: Formation of 6,7,8,9-Tetrahydro-5H-benzoannulene-2-carboxylic acid.
Reduction: Formation of 6,7,8,9-Tetrahydro-5H-benzoannulene-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6,7,8,9-Tetrahydro-5H-benzo7annulene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6,7,8,9-Tetrahydro-5H-benzo7annulene-2-carbaldehyde exerts its effects depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular functions.
Comparison with Similar Compounds
- 6,7,8,9-Tetrahydro-5H-benzo7annulene-5-carboxylic acid
- 6,7,8,9-Tetrahydro-5H-benzo7annulen-5-one
- 9-Oxo-6,7,8,9-tetrahydro-5H-benzo7annulene-2-carboxylic acid
Comparison: 6,7,8,9-Tetrahydro-5H-benzo7annulene-2-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to its carboxylic acid and ketone counterparts. This makes it particularly valuable as an intermediate in organic synthesis, offering different pathways for chemical transformations.
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulene-3-carbaldehyde |
InChI |
InChI=1S/C12H14O/c13-9-10-6-7-11-4-2-1-3-5-12(11)8-10/h6-9H,1-5H2 |
InChI Key |
IFKAEIULFCTFOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)C=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





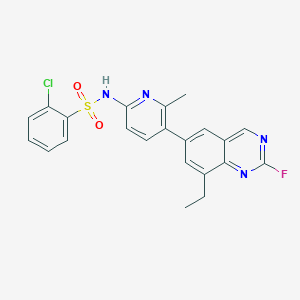

![(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12843892.png)
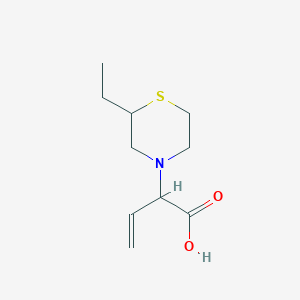
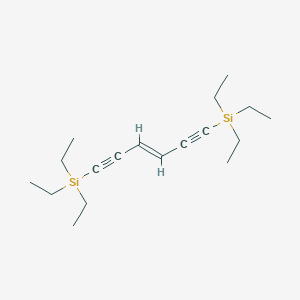
![1-Boc-4-(2-methyl-4-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridin-1-YL)piperidine](/img/structure/B12843903.png)

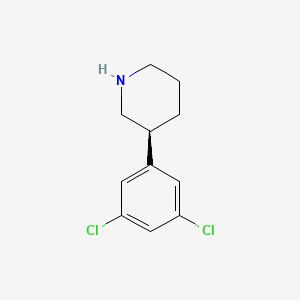
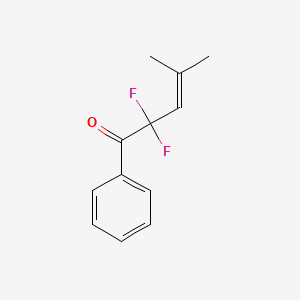
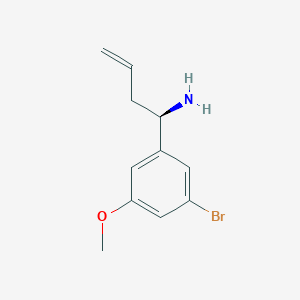
![1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide](/img/structure/B12843923.png)
